3-(4-((tert-Butoxycarbonyl)amino)phenyl)propanoic acid
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Overview
Description
“3-(4-((tert-Butoxycarbonyl)amino)phenyl)propanoic acid” is a chemical compound with the molecular formula C14H19NO4 . It’s often referred to by its CID number 17040111 in databases like PubChem .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring attached to a propanoic acid moiety via an amine group. The amine group is protected by a tert-butoxycarbonyl (Boc) group .Scientific Research Applications
Peptide Conformation Analysis : The crystal structure of related compounds has been studied to understand the role of N-methylation in determining peptide conformation. For instance, E. Jankowska et al. (2002) analyzed the crystal structure of a similar compound to examine its conformation in peptides (Jankowska et al., 2002).
Catalyst in Chemical Synthesis : This compound is used in the N-tert-butoxycarbonylation of amines. A. Heydari et al. (2007) reported using H3PW12O40 as an efficient catalyst for this reaction, highlighting its importance in synthesizing N-Boc protected amino acids (Heydari et al., 2007).
Building Block in Material Science : The compound has been explored as a building block in material science. For example, Acerina Trejo-Machin et al. (2017) used a related compound, phloretic acid, in the creation of polybenzoxazine, showcasing its potential in developing new materials (Trejo-Machin et al., 2017).
Molecular Structure Analysis in Pharmaceuticals : The molecular and crystal structure of derivatives of this compound are studied for their role in pharmaceuticals. A. Kozioł et al. (2001) analyzed the structure of a cysteine derivative with tert-butoxycarbonyl, providing insights into the conformation-stabilizing function of weak intermolecular bonding (Kozioł et al., 2001).
Metabolic Studies in Microbiology : In microbiology, derivatives of this compound are used in analyzing metabolic processes. A. Rimbault et al. (1993) studied organic acids, including derivatives of tert-butyldimethylsiyl, in cultures of an anaerobic archaeon, demonstrating its application in understanding microbial metabolism (Rimbault et al., 1993).
Mechanism of Action
Target of Action
It is known that this compound is a derivative of phenylalanine , an essential amino acid. Amino acids and their derivatives are known to influence the secretion of anabolic hormones and supply fuel during exercise .
Mode of Action
The exact mode of action of this compound is not clearly defined in the available literature. As a phenylalanine derivative, it may interact with biological systems in a manner similar to that of phenylalanine. Phenylalanine plays a crucial role in the biosynthesis of other amino acids and some neurotransmitters. It is also important in the structure and function of many proteins and enzymes .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving phenylalanine and its metabolic processes. Phenylalanine is a precursor for the neurotransmitters tyrosine, dopamine, epinephrine, and norepinephrine. It plays a significant role in the structure and function of proteins and enzymes and the production of other amino acids .
Result of Action
Given its structural similarity to phenylalanine, it may participate in similar biological functions, such as protein synthesis and the production of neurotransmitters .
Properties
IUPAC Name |
3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11-7-4-10(5-8-11)6-9-12(16)17/h4-5,7-8H,6,9H2,1-3H3,(H,15,18)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZENOSLRCCHSZKU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80933660 |
Source
|
Record name | 3-{4-[(tert-Butoxycarbonyl)amino]phenyl}propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80933660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149506-05-8 |
Source
|
Record name | 4-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149506-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-{4-[(tert-Butoxycarbonyl)amino]phenyl}propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80933660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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